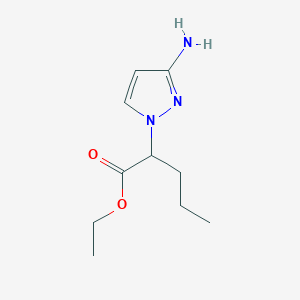

ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3-aminopyrazol-1-yl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-3-5-8(10(14)15-4-2)13-7-6-9(11)12-13/h6-8H,3-5H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCSEXFCQGJANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)N1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation & Regiochemical Assignment: Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate

[1][2]

Document Type: Technical Validation Protocol Scope: Synthesis Validation, Regiochemistry, Stereochemistry Target Analyte: C₁₀H₁₇N₃O₂ (MW: 211.26 Da)[1]

Executive Summary & The Regioselectivity Challenge

The synthesis of This compound typically involves the alkylation of 3-aminopyrazole with ethyl 2-bromopentanoate.[2][1] The core analytical challenge lies in the ambident nucleophilicity of the pyrazole ring.

3-aminopyrazole exists in tautomeric equilibrium.[2][1] Alkylation can occur at either nitrogen, leading to two distinct regioisomers:

-

The Target (1,3-isomer): Alkylation at the nitrogen distal to the amino group (yielding a 3-aminopyrazole derivative).[1]

-

The Impurity (1,5-isomer): Alkylation at the nitrogen proximal to the amino group (yielding a 5-aminopyrazole derivative).[1]

Standard 1D NMR is often insufficient to distinguish these isomers due to overlapping signals.[1] This guide prescribes a self-validating workflow using 2D NMR (NOESY, 1H-15N HMBC) and Chiral HPLC to unambiguously assign the structure.

Synthetic Pathway & Isomer Definition

To understand the analytical requirements, we must first visualize the competing pathways.

Reaction Scheme

Reagents: 3-aminopyrazole (1 equiv), Ethyl 2-bromopentanoate (1.1 equiv), Cs₂CO₃ (2 equiv).[1] Solvent: DMF or CH₃CN (Polarity influences regioselectivity).[1]

-

Isomer A (Target): this compound.[2][1]

-

Key Feature: The alkyl chain is at N1; the amine is at C3. They are separated by C4 and C5.

-

-

Isomer B (Regio-Impurity): Ethyl 2-(5-amino-1H-pyrazol-1-yl)pentanoate.[2][1]

-

Key Feature: The alkyl chain is at N1; the amine is at C5. They are sterically adjacent.[1]

-

Visualization of Pathways (Graphviz)

Caption: Divergent alkylation pathways of 3-aminopyrazole. Path A yields the target 3-amino isomer; Path B yields the 5-amino impurity.[2][1]

Analytical Workflow: Step-by-Step Elucidation

Step 1: High-Resolution Mass Spectrometry (HRMS)

Before investing time in NMR, confirm the elemental composition.[1]

-

Target Mass: [M+H]⁺ = 212.1399 m/z.[1]

-

Validation Criteria: Mass error < 5 ppm.

-

Fragmentation: Look for loss of the ethoxy group (-45 Da) and the pentanoate chain cleavage.[1]

Step 2: 1H NMR (Proton Assignment)

The 1H NMR spectrum provides the first check of purity and functional group integrity.

Solvent: DMSO-d₆ (Preferred for observing exchangeable -NH₂ protons).[2][1][3]

| Proton Group | Multiplicity | Approx.[1] Shift (ppm) | Integration | Assignment Logic |

| Py-H5 | Doublet (d) | 7.30 - 7.50 | 1H | Deshielded, adjacent to N1.[2][1] |

| Py-H4 | Doublet (d) | 5.30 - 5.50 | 1H | Upfield, electron-rich C4 position.[2][1] |

| -NH₂ | Broad Singlet | 4.50 - 5.00 | 2H | Exchangeable (disappears with D₂O shake).[2][1] |

| N-CH (Chiral) | dd or m | 4.80 - 5.10 | 1H | Alpha-proton of pentanoate; deshielded by N1.[2][1] |

| O-CH₂ (Ester) | Quartet (q) | 4.05 - 4.15 | 2H | Characteristic ethyl ester.[2][1] |

| Alkyl Chain | Multiplets | 0.80 - 2.00 | 7H | Propyl chain + Ester methyl.[2][1] |

Critical Observation: In the Target (1,3-isomer) , H5 and H4 often appear as doublets with a coupling constant J ≈ 2.0–2.5 Hz. In the Impurity (1,5-isomer) , H3 and H4 (now numbered relative to N1) show similar coupling, but the chemical shift of the proton adjacent to N1 (H3 in this case) will differ. 1H NMR alone is not definitive for regiochemistry.

Step 3: 2D NMR – The Definitive Proof (NOESY & HMBC)

This is the "Trustworthiness" pillar. You must prove the alkyl chain is far from the amine and close to the C5 proton.

A. 1D NOE / 2D NOESY (Spatial Proximity)

-

Experiment: Irradiate the N-CH proton (alpha to the pyrazole).

-

Target (1,3-isomer) Result: You will see a strong NOE enhancement of the Py-H5 proton.[2][1]

-

Impurity (1,5-isomer) Result: You will see NO enhancement of a ring proton (or very weak to H4).[1] You might see NOE enhancement of the -NH₂ protons (if rotation is slow enough).[1]

B. 1H-15N HMBC (Nitrogen Connectivity)

If NOESY is ambiguous due to solvent peaks, 1H-15N HMBC is the gold standard [1].[2][1]

-

Target (1,3-isomer): The pyrrole-like nitrogen (N1) typically resonates around -180 to -200 ppm (relative to nitromethane).[2][1] The pyridine-like nitrogen (N2) resonates around -70 to -100 ppm.[2][1]

-

Correlation: The N-CH proton will show a strong 2-bond coupling to N1 .[2][1]

-

Differentiation: The chemical shift of N1 is sensitive to the adjacent substituent (H vs NH2).

Logic Flow for Assignment (Graphviz)

Caption: Decision tree for assigning regiochemistry using NOE spectroscopy.

Stereochemical Analysis (Chirality)

The molecule contains a chiral center at the C2 position of the pentanoate chain. Unless an enantiopure starting material (e.g., (R)-ethyl 2-((methylsulfonyl)oxy)pentanoate) was used via SN2 inversion, the product is likely a racemate.

Method: Chiral SFC or HPLC

-

Column: Chiralpak IG or AD-H (Amylose-based columns work well for esters).[2][1]

-

Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine) for SFC; Hexane/IPA for HPLC.[1]

-

Detection: UV at 254 nm (Pyrazole absorption).[1]

-

Expectation: Two peaks with 1:1 area ratio for racemate.

-

Action: If a single enantiomer is required, develop a preparative resolution method or switch to asymmetric synthesis using chiral pool starting materials.

References

- Claramunt, R. M., et al. (2006). "The structure of N-substituted pyrazoles and their cations." Heterocycles. Validates the use of 15N NMR and C-13 chemical shifts for distinguishing pyrazole regioisomers.

-

Foces-Foces, C., et al. (2000).[1] "Solid state and solution structure of N-substituted pyrazoles." Journal of Organic Chemistry.

-

ChemicalBook. (2024).[1] "3-Aminopyrazole Spectral Data." Provides baseline shift data for the unsubstituted core.

-

PubChem. (2025).[1] "Compound Summary: Pyrazole Derivatives." General structural data for pyrazole esters. [1]

Final Validation Checklist for the Researcher

Sources

- 1. 2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol | C20H24N8O2 | CID 90655897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-hydroxypyrazole(6126-22-3) 1H NMR spectrum [chemicalbook.com]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate

This guide serves as an advanced technical monograph for Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate , a specialized heterocyclic intermediate used in the synthesis of pharmaceutical scaffolds.

CAS Registry Number: 1555580-28-3

Executive Summary & Chemical Identity

This compound is a functionalized pyrazole derivative characterized by an amino group at the C3 position and a pentanoate ester chain attached to the N1 nitrogen. This molecule serves as a critical building block in medicinal chemistry, particularly for the development of pyrazolo[1,5-a]pyrimidine scaffolds and other fused heterocyclic systems often targeting kinase inhibition or GPCR modulation.

Its structural uniqueness lies in the regioselective N-alkylation of the pyrazole ring, providing two orthogonal reactive handles: a primary amine and an ethyl ester, facilitating rapid diversification in drug discovery campaigns.

Chemical Identity Table

| Property | Specification |

| CAS Number | 1555580-28-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₇N₃O₂ |

| Molecular Weight | 211.26 g/mol |

| SMILES | CCCC(N1N=C(N)C=C1)C(=O)OCC |

| InChI Key | Derived from structure (e.g., InChI=1S/C10H17N3O2...)[1][2][3][4][5][6][7][8][9] |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water |

Synthesis & Production Strategy

The synthesis of CAS 1555580-28-3 requires controlling the regioselectivity of the alkylation step. 3-Aminopyrazole is an ambident nucleophile; alkylation can occur at N1 (desired), N2, or the exocyclic amine.

Core Reaction Pathway

The standard protocol involves the nucleophilic substitution of ethyl 2-bromopentanoate by 3-aminopyrazole under basic conditions.

Reaction Scheme: 3-Aminopyrazole + Ethyl 2-bromopentanoate + Base → Product + HBr

Optimized Experimental Protocol

-

Reagents:

-

3-Aminopyrazole (1.0 eq)[4]

-

Ethyl 2-bromopentanoate (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

-

-

Procedure:

-

Dissolution: Dissolve 3-aminopyrazole in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Cs₂CO₃ in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation/activation.

-

Alkylation: Add ethyl 2-bromopentanoate dropwise over 20 minutes.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 212.3).

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexanes/EtOAc (0–50%). The N1-isomer (less polar) typically elutes before the N2-isomer.

-

Regioselectivity Logic

The N1-alkylation is thermodynamically favored but can be competed with by N2-alkylation. Using a bulky base like Cs₂CO₃ and a polar aprotic solvent like DMF enhances the selectivity for the N1-isomer (CAS 1555580-28-3) over the N2-isomer or exocyclic N-alkylation.

Figure 1: Synthetic pathway illustrating the regioselective alkylation to form the target compound.

Structural Characterization & Validation

To validate the identity of CAS 1555580-28-3, researchers must confirm the regiochemistry (N1 vs. N2) using NMR spectroscopy.

1H NMR Diagnostic Signals (400 MHz, DMSO-d₆)

-

Pyrazole Ring Protons:

-

H-5 (C5-H): A doublet or broad singlet around δ 7.3–7.5 ppm . This proton is sensitive to N1-substitution.

-

H-4 (C4-H): A doublet around δ 5.4–5.6 ppm .

-

-

Pentanoate Chain:

-

α-CH (N-CH-CO): A distinct triplet or quartet around δ 4.8–5.1 ppm . The chemical shift is deshielded due to the adjacent nitrogen.

-

Ester Ethyl Group: Quartet (~4.1 ppm) and Triplet (~1.2 ppm).

-

Propyl Chain: Multiplets in the 0.8–2.0 ppm range.

-

-

Amino Group: Broad singlet at δ 4.5–5.0 ppm (exchangeable with D₂O).

NOESY Correlation (Critical for Regiochemistry)

-

N1-Isomer (Target): Strong NOE correlation between the α-CH of the pentanoate chain and H-5 of the pyrazole ring.

-

N2-Isomer: NOE correlation between the α-CH and H-3 (if available) or lack of H-5 correlation.

Pharmaceutical Applications

This compound is a versatile intermediate.[10] The orthogonality of the amine and ester allows for sequential functionalization.

Workflow: Scaffold Construction

-

Cyclization: Reaction with 1,3-dicarbonyls or ethoxymethylene malonates yields pyrazolo[1,5-a]pyrimidines , a scaffold seen in drugs like Zaleplon and various kinase inhibitors.

-

Amide Coupling: The C3-amino group can be acylated to introduce specificity elements for protein binding pockets.

-

Hydrolysis: The ethyl ester can be hydrolyzed to the free acid (LiOH/THF), enabling coupling to amines or further cyclization.

Figure 2: Downstream application workflows for drug discovery.

References

-

Sigma-Aldrich. this compound Product Page. Retrieved from

-

PubChem. Compound Summary for Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (Homolog Reference). Retrieved from [8]

-

Fichez, J., et al. Recent Advances in Aminopyrazoles Synthesis and Functionalization. Heterocycles, 2011.[5][7][11] (Contextual synthesis of N-alkylated aminopyrazoles).

-

ChemScene. Ethyl 2-(3-amino-1H-pyrazol-1-yl)butanoate (Homolog Reference). Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Tert-butyl 5-amino-3-ethyl-pyrazole-1-carboxylate | C10H17N3O2 | CID 156475637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. rndmate.com [rndmate.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Ethyl 5-amino-1-tert-butyl-1H-pyrazole-3-carboxylate - C10H17N3O2 | CSSB00010125085 [chem-space.com]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

- 8. Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride | C7H12ClN3O2 | CID 45156243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ,ethyl 2-(3-amino-1H-pyrazol-1-yl)butanoate,1342850-70-7-上海康满林 [shachemlin.com]

- 10. researchgate.net [researchgate.net]

- 11. fluorochem.co.uk [fluorochem.co.uk]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrazole Heterocycles

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic synthesis of novel pyrazole heterocycles. We will move beyond simple procedural lists to explore the mechanistic rationale behind synthetic choices, address common challenges like regioselectivity, and detail both foundational and cutting-edge methodologies that are shaping the future of drug discovery.

Chapter 1: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery

The five-membered aromatic ring containing two adjacent nitrogen atoms, known as pyrazole, is a recurring motif in a vast array of pharmacologically active agents.[1][4][5] Its prevalence is not accidental but rather a consequence of its versatile chemical nature, which allows for multifaceted interactions with biological targets such as enzymes and receptors.[1][5]

Prominent examples of pyrazole-containing drugs underscore their therapeutic impact:

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[5][6][7]

-

Rimonabant: A cannabinoid receptor antagonist developed for obesity treatment.[1][8]

-

Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[8]

-

Fipronil: A broad-spectrum insecticide widely used in veterinary medicine.[1]

The success of these molecules demonstrates the pyrazole core's ability to be finely tuned through substitution, influencing the compound's pharmacokinetic and pharmacodynamic profiles.[2][3] This inherent "tunability" is why the development of new, efficient, and selective synthetic routes to novel pyrazole derivatives remains a highly active and critical area of research.[4]

Chapter 2: Strategic Approaches to Pyrazole Synthesis: A Mechanistic Perspective

The construction of the pyrazole ring is most classically achieved via a [3+2] cycloaddition strategy, where a three-atom component (a 1,3-dielectrophile) reacts with a two-atom nitrogen source (a hydrazine derivative).

The Archetype: Knorr Pyrazole Synthesis from 1,3-Dicarbonyls

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9][10][11][12]

Mechanism: The reaction proceeds under acidic or basic conditions. The core mechanism involves the initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons, forming a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[9][11]

The Chemist's Primary Challenge: Regioselectivity Control

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), a significant challenge arises: the formation of two possible regioisomers.[8][13] This occurs because the initial nucleophilic attack can happen at either of the two non-equivalent carbonyl carbons.[13] Controlling this regioselectivity is paramount for any efficient synthesis.

Factors Influencing Regioselectivity:

-

Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first by the more nucleophilic nitrogen of the substituted hydrazine. For instance, in a 1,3-ketoester, the ketone carbonyl is typically more reactive than the ester carbonyl.

-

Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the attack to the less sterically hindered carbonyl group.

-

Reaction Conditions: The choice of solvent and catalyst can dramatically influence the isomeric ratio. For example, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve regioselectivity in certain cases due to their unique hydrogen-bonding properties.[13]

| Parameter | Influence on Regioselectivity | Rationale |

| Solvent | Can dramatically alter the isomeric ratio. Fluorinated alcohols often favor one isomer.[13] | Solvents can stabilize one transition state over another through hydrogen bonding or other non-covalent interactions.[13] |

| pH/Catalyst | Acid or base catalysis can influence which carbonyl is more readily attacked. | Protonation (acid catalysis) or enolate formation (base catalysis) alters the electrophilicity of the carbonyl carbons. |

| Substituents (Dicarbonyl) | Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl, making it the preferred site of initial attack. | The inductive effect of the substituent directly modulates the partial positive charge on the carbonyl carbon. |

| Substituents (Hydrazine) | Steric bulk on the substituted nitrogen can disfavor attack at a sterically hindered carbonyl. | Minimization of steric clash in the transition state is a powerful directing force. |

Modern Variants and Catalytic Enhancements

While the Knorr synthesis is a workhorse, modern organic chemistry has introduced numerous refinements and alternative strategies:

-

In Situ Dicarbonyl Formation: To bypass the often-difficult isolation of 1,3-dicarbonyls, one-pot procedures have been developed where a ketone is first acylated to form the dicarbonyl, which is then immediately reacted with a hydrazine without isolation.[8][14][15][16] This approach is fast, general, and allows access to previously inaccessible pyrazoles.[14][17]

-

Metal Catalysis: Transition metals like copper, iron, and ruthenium are now used to catalyze pyrazole formation under milder conditions and with greater efficiency.[17][18] For example, copper-catalyzed procedures can facilitate the condensation at room temperature, a significant improvement over traditional methods requiring heat.[17]

-

Synthesis from Hydrazones: An alternative strategy involves the reaction of N-monosubstituted hydrazones with compounds like nitroolefins or electron-deficient olefins, often proceeding through a [3+2] cycloaddition mechanism.[15][19]

Chapter 3: Protocol Deep Dive: Regioselective Synthesis of Celecoxib

To illustrate the principles discussed, we will examine the synthesis of the COX-2 inhibitor, Celecoxib. This synthesis is a classic example of the Knorr condensation using an unsymmetrical dicarbonyl and a substituted hydrazine, where regioselectivity is a key consideration.[7][20][21]

The synthesis involves the cyclocondensation of 4,4,4-trifluoro-1-(4-tolyl)butane-1,3-dione with p-sulfonamidophenylhydrazine.[20]

Caption: Decision tree for selecting a pyrazole synthesis strategy.

Conclusion & Future Outlook

The synthesis of pyrazole heterocyles is a mature yet continuously evolving field. While the Knorr synthesis and its variants remain foundational, the future lies in the development of more efficient, selective, and sustainable methodologies. The rise of multicomponent reactions and late-stage C-H functionalization is empowering medicinal chemists to access novel chemical space with unprecedented speed and creativity. As our understanding of disease biology deepens, the demand for new, precisely tailored pyrazole-based therapeutics will only grow, ensuring that innovation in their synthesis will remain at the forefront of chemical science.

References

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2024). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]

-

Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (2014). Taylor & Francis. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

-

A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026). Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). Taylor & Francis. Available at: [Link]

-

Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). Auctores Online. Available at: [Link]

-

An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

-

Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). ResearchGate. Available at: [Link]

-

Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. Available at: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

-

Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). RSC Publishing. Available at: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

-

Knorr Pyrazole Synthesis. Organic Chemistry Division. Available at: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Available at: [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. Available at: [Link]

-

A one-step synthesis of pyrazolone. (2025). ResearchGate. Available at: [Link]

-

1-PHENYL-3-(3,4-METHYLENEDIOXY)PHENYL-5-(4-METHOXY)PHENYL PYRAZOLE. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Beilstein Journals. Available at: [Link]

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. Available at: [Link]

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. Available at: [Link]

-

Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC. Available at: [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. name-reaction.com [name-reaction.com]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Pyrazole synthesis [organic-chemistry.org]

- 18. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

Tautomeric Dynamics of Amino-Substituted Pyrazoles: Structural Determinants and Analytical Strategies

Executive Summary

For researchers in medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly in kinase and GPCR inhibitor design.[1][2] However, the utility of amino-substituted pyrazoles is frequently compromised by annular tautomerism —the rapid migration of the proton between ring nitrogens (

This guide addresses the critical distinction between 3-amino-

The Tautomeric Landscape: 3-Amino vs. 5-Amino

In

-

The 3-Amino Form (

-pyrazol-3-amine): The amino group is adjacent to the imine-like nitrogen ( -

The 5-Amino Form (

-pyrazol-5-amine): The amino group is adjacent to the amine-like nitrogen ( -

The Imino Form: A third theoretical tautomer involves the migration of a proton from the exocyclic amino group to the ring, forming an imino-dihydro-pyrazole.[3] While often energetically unfavorable (>10 kcal/mol higher in energy), it cannot be ignored in crystal engineering or specific enzymatic pockets.

Visualization: Tautomeric Equilibrium Pathways

The following diagram illustrates the proton transfer mechanisms connecting these forms.

Caption: Annular tautomerism between 3-amino and 5-amino forms occurs via rapid proton exchange, while the imino form represents a higher-energy state.

Thermodynamic & Kinetic Drivers[5]

Substituent Effects (Electronic)

The equilibrium constant

-

Electron-Donating Groups (EDGs): Substituents like

or -

Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g.,

,

Solvent Effects

Solvent polarity is the external switch for tautomeric preference.

-

Chloroform/Benzene: Low dielectric constants favor the less polar 3-amino form.

-

DMSO/Methanol: High dielectric constants and H-bond accepting capabilities stabilize the more polar 5-amino species.

Data Summary: Solvent Influence on Stability

| Solvent | Dielectric Constant (

Analytical Characterization Protocol

Distinguishing these forms requires overcoming the "fast exchange" timescale of NMR. At room temperature, signals often coalesce, showing an average structure.

The "Gold Standard" NMR Workflow

To rigorously define the tautomeric ratio, researchers must employ Variable Temperature (VT) NMR combined with

Step-by-Step Methodology:

-

Solvent Selection: Prepare samples in both

(non-polar baseline) and -

Temperature Gradient:

-

Acquire

NMR at 298 K. -

Cool sample to ~200 K (using solvents like

or -

Success Metric: Coalesced signals split into distinct peaks for

and

-

-

HMBC/HSQC:

-

This is the definitive method. The pyridine-like nitrogen (

) typically resonates around -60 to -80 ppm (relative to nitromethane), while the pyrrole-like nitrogen ( -

In the 3-amino form, the amino group (

) shows correlations to the -

In the 5-amino form, the amino group correlates to the

(amine-like) nitrogen.

-

Crystallography vs. Solution State

Warning: Do not rely solely on X-ray crystal structures. Crystallization selects the tautomer that packs best in the lattice (often driven by intermolecular H-bond networks), which may differ from the bioactive solution conformer.

Visualization: Analytical Decision Tree

Caption: Workflow for determining tautomeric equilibrium constants (

Implications for Drug Design (Kinase Inhibitors)

In kinase inhibitor design, the pyrazole often acts as the "hinge binder," forming H-bonds with the backbone of the ATP binding site.

-

The Mismatch Risk: If a protein pocket requires a Hydrogen Bond Donor (HBD) at position 1 and a Hydrogen Bond Acceptor (HBA) at position 2, the 5-amino tautomer might be the required bioactive species.

-

Energetic Penalty: If the ligand prefers the 3-amino form in solution by 2 kcal/mol, the binding affinity (

) will be penalized by this energy cost required to switch tautomers upon binding. -

Strategy: To lock the conformation, medicinal chemists often methylate the ring nitrogen. However,

-methylation creates distinct regioisomers (

References

-

Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006).[5] The use of NMR spectroscopy to study tautomerism.[3][5][6][7][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 269-321.

-

Alkorta, I., & Elguero, J. (2021). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(15), 4613.

-

Cornago, P., et al. (2009).[11] The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 33, 125-135.[11]

-

Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR investigations of tautomerism in 3(5)-substituted pyrazoles. Journal of Molecular Structure, 1130, 961-968.

-

Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Chemical Reviews, 110(10), 5714-5789.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. semanticscholar.org [semanticscholar.org]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate for agrochemical research

Application Note: Strategic Utilization of Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate in Next-Gen Agrochemical Synthesis

Part 1: Chemical Context & Strategic Value

1.1 The Scaffold Hopping Advantage this compound represents a sophisticated "linker-equipped" pharmacophore designed for the synthesis of anthranilic diamide insecticides (e.g., analogs of Chlorantraniliprole and Cyantraniliprole).

Unlike simple methyl- or phenyl-substituted pyrazoles, this molecule introduces a branched lipophilic tail (the 2-pentanoate moiety) at the N1 position. This structural modification serves three critical functions in hit-to-lead optimization:

-

Lipophilicity Modulation (LogP): The pentanoate chain adjusts the partition coefficient, enhancing cuticular penetration in target pests (Lepidoptera).

-

Stereochemical Complexity: The C2 position of the pentanoate chain is chiral. Introducing chirality at the N1-tail is a proven strategy to increase binding selectivity for insect RyRs over mammalian counterparts.

-

Dual-Functional Handle: The molecule possesses two orthogonal reactive sites:

-

C3-Amine: A nucleophile ready for coupling with functionalized anthranilic acids to form the primary diamide bridge.

-

Ester Moiety: A "masked" acid or hydrogen-bond acceptor that can be hydrolyzed or derivatized to tune water solubility.

-

1.2 The Regioselectivity Challenge The synthesis of this intermediate hinges on the N-alkylation of 3-aminopyrazole. Due to annular tautomerism, alkylation can occur at either N1 or N2.

-

Target: N1-alkylation (leads to the bioactive 3-amino isomer).

-

Impurity: N2-alkylation (leads to the 5-amino isomer, typically inactive).

-

Control Strategy: This protocol utilizes kinetic control via solvent polarity and base selection to maximize the N1:N2 ratio.

Figure 1: Critical workflow for isolating the bioactive N1-alkylated pyrazole scaffold.

Part 2: Experimental Protocols

Protocol A: Regioselective Synthesis

Objective: Synthesize this compound with >95% regioisomeric purity.

Materials:

-

3-Amino-1H-pyrazole (CAS: 1820-80-0)

-

Ethyl 2-bromopentanoate (CAS: 26638-43-7)

-

Cesium Carbonate (

) - Preferred over -

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1H-pyrazole (1.0 eq, 20 mmol) in anhydrous DMF (10 volumes).

-

Base Addition: Add

(1.2 eq) in a single portion. Stir at room temperature for 30 minutes to facilitate deprotonation of the pyrazole ring.-

Expert Insight: Although NaH is a stronger base,

in DMF often yields better N1/N2 ratios for 3-aminopyrazoles due to the "cesium effect" and milder conditions, preventing dialkylation of the exocyclic amine.

-

-

Alkylation: Cool the mixture to 0°C. Add ethyl 2-bromopentanoate (1.1 eq) dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Stop Point: Reaction is complete when the starting pyrazole is consumed.

-

-

Work-up: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2x), dry over

, and concentrate in vacuo. -

Purification: The crude residue contains both N1 and N2 isomers. Purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

-

Identification: The N1-isomer (Target) typically elutes second (more polar) due to the accessible primary amine, whereas the N2-isomer is often less polar. Verify by NOESY NMR: Look for a correlation between the pyrazole C5-H and the alpha-proton of the pentanoate chain.

-

Data Summary Table: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome (B) |

| Base | Higher Yield (+15%) | ||

| Solvent | Acetone | DMF | Improved Regioselectivity (N1:N2 > 8:1) |

| Temp | Reflux (56°C) | 0°C to RT | Reduced Poly-alkylation |

Protocol B: Downstream Application (Diamide Coupling)

Objective: Utilize the scaffold to synthesize a Chlorantraniliprole analog.

Workflow:

-

Activation: React a substituted 2-amino-5-chloro-3-methylbenzoic acid with methanesulfonyl chloride to form the benzoxazinone intermediate (a reactive cyclic anhydride equivalent).

-

Coupling: Dissolve the This compound (from Protocol A) in Acetonitrile. Add the benzoxazinone intermediate.

-

Mechanism: The exocyclic amine of the pyrazole attacks the carbonyl of the benzoxazinone, opening the ring to form the diamide bond.

Figure 2: Mechanism of Action (MoA) for the final agrochemical derived from the pyrazole scaffold.

Part 3: Biological Evaluation (Self-Validating Protocol)

To validate the efficacy of the synthesized derivatives, a standard Leaf Dip Bioassay is required.

Target Organism: Spodoptera frugiperda (Fall Armyworm) - Third instar larvae.[1]

Protocol:

-

Solution Prep: Dissolve the final compound in DMSO to create a 10,000 ppm stock. Dilute with water (+0.1% Triton X-100) to test concentrations (e.g., 200, 100, 50, 10, 1 ppm).

-

Leaf Dipping: Dip cabbage leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry for 1 hour.

-

Exposure: Place 10 larvae per petri dish containing treated leaves. Replicate 3x.

-

Scoring: Assess mortality at 72 hours.

-

Valid Check: Control mortality (solvent only) must be <5%.

-

Calculation: Determine LC50 using Probit analysis.

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Moisture in DMF | Use freshly distilled DMF or molecular sieves. |

| Poor Regioselectivity (1:1) | High Reaction Temp | Keep reaction at 0°C during addition; warm slowly. |

| No Bioactivity | Wrong Isomer Isolated | Re-verify NMR. N1-isomer has distinct NOE between Ring-H and Tail-H. |

References

-

Lahm, G. P., et al. (2007). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[2] Bioorganic & Medicinal Chemistry Letters.

-

Selby, T. P., et al. (2016). "Discovery of Cyantraniliprole, a potent and selective anthranilic diamide insecticide." Bioorganic & Medicinal Chemistry Letters.

-

Fichez, J., et al. (2012). "Recent advances in aminopyrazoles synthesis and functionalization." Journal of Heterocyclic Chemistry.

-

Troczka, B. J. (2015).[3] "Ryanodine receptors: next generation of insecticide targets." Rothamsted Repository.

-

Wang, B. L., et al. (2013). "Synthesis and insecticidal activities of novel anthranilic diamides containing modified N-pyridylpyrazoles." Journal of Agricultural and Food Chemistry.

Sources

Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles: A Detailed Guide to Methodologies and Protocols

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that forms the basis of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] These fused N-heterocyclic systems are of great interest to researchers in drug development due to their diverse pharmacological activities, including roles as protein kinase inhibitors for targeted cancer therapy, anti-inflammatory agents, and antiviral compounds.[3][4] The structural resemblance of pyrazolo[1,5-a]pyrimidines to purine bases found in DNA and RNA allows them to interact with a wide range of biological targets.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methodologies for synthesizing pyrazolo[1,5-a]pyrimidines from readily available aminopyrazoles. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key synthetic transformations.

Core Synthetic Strategy: The Cyclocondensation Approach

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3- or 5-aminopyrazole and a 1,3-bielectrophilic compound.[1][2] The aminopyrazole acts as a binucleophile, with the endocyclic nitrogen (N1) and the exocyclic amino group participating in the formation of the new pyrimidine ring. The choice of the 1,3-bielectrophile allows for a high degree of structural diversity in the final product.[2]

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Methodology 1: Reaction with 1,3-Dicarbonyl Compounds

The condensation of aminopyrazoles with 1,3-dicarbonyl compounds, such as acetylacetone or other β-diketones, is a classic and robust method for preparing 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.[6][7]

Mechanism and Rationale

The reaction typically proceeds under acidic conditions, often using acetic acid as both the solvent and catalyst.[3] The initial step involves the nucleophilic attack of the exocyclic amino group of the aminopyrazole on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group. A subsequent dehydration step then leads to the formation of the aromatic pyrazolo[1,em]pyrimidine ring system. The use of acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[8]

Caption: Mechanistic steps for the reaction with 1,3-dicarbonyls.

Experimental Protocol: Synthesis of 5,7-Dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine

This protocol is adapted from a general procedure for the condensation of 5-aminopyrazoles with β-diketones.[7][9]

Materials:

-

5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile (or similar aminopyrazole)

-

Acetylacetone (Pentane-2,4-dione)

-

Glacial Acetic Acid

-

Ethanol (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the 5-aminopyrazole derivative (10 mmol) in glacial acetic acid (25-30 mL).

-

Add acetylacetone (12 mmol, 1.2 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The resulting solid product is collected by filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

-

Dry the product under vacuum to obtain the 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like a DMF/water mixture.[10]

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

Methodology 2: Reaction with β-Ketoesters

The reaction of aminopyrazoles with β-ketoesters, such as ethyl acetoacetate, is a highly effective method for producing pyrazolo[1,5-a]pyrimidin-7-ones.[1][8] This reaction often exhibits excellent regioselectivity.

Mechanism and Regioselectivity

Similar to the reaction with β-diketones, this condensation is typically acid-catalyzed. The exocyclic amino group of the aminopyrazole preferentially attacks the more electrophilic ketone carbonyl over the ester carbonyl. Following this initial attack, intramolecular cyclization occurs via the endocyclic pyrazole nitrogen attacking the ester carbonyl, with subsequent elimination of an alcohol (e.g., ethanol). This sequence of events leads to the formation of the pyrazolo[1,5-a]pyrimidin-7-one regioisomer.[8] Microwave irradiation has been shown to be an effective technique for promoting this reaction, often leading to shorter reaction times and improved yields.[3]

Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidinone

This protocol is a generalized procedure based on microwave-assisted synthesis methods.[1][3]

Materials:

-

5-Aminopyrazole derivative (1.0 mmol)

-

Ethyl acetoacetate (or other β-ketoester) (1.0 mmol)

-

Glacial Acetic Acid (0.5 mL)

-

Ethanol (for washing)

-

Microwave vial (10 mL)

Procedure:

-

To a 10 mL microwave vial, add the 5-aminopyrazole derivative (1.0 mmol) and the β-ketoester (1.0 mmol).

-

Add glacial acetic acid (0.5 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 150 °C for 10-15 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The resulting solid is collected by filtration.

-

Wash the product with cold ethanol to remove impurities.

-

Dry the purified pyrazolo[1,5-a]pyrimidinone under vacuum.

Trustworthiness: The use of microwave synthesis often leads to cleaner reactions with fewer byproducts, simplifying the purification process.[3] The regioselectivity of this reaction is generally high, leading to the preferential formation of the pyrimidin-7-one isomer.

Methodology 3: Reaction with Enaminones

Enaminones are versatile 1,3-bielectrophilic synthons for the synthesis of pyrazolo[1,5-a]pyrimidines.[6][10] They allow for the introduction of a wide variety of substituents at the 5- and 7-positions of the final product.

Mechanism and Control

The reaction of an aminopyrazole with an enaminone involves an initial aza-Michael addition of the exocyclic amino group to the β-carbon of the enaminone, followed by cyclization and elimination of a secondary amine (e.g., dimethylamine).[11] The reaction is typically carried out in a high-boiling solvent such as acetic acid or dioxane, often under reflux conditions.[6][10]

Caption: Experimental workflow for synthesis using enaminones.

Experimental Protocol: Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol is based on the work of Attia et al.[10]

Materials:

-

5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol, 1.99 g)

-

Appropriate 3-(dimethylamino)-1-arylprop-2-en-1-one (enaminone) (10 mmol)

-

Glacial Acetic Acid (25 mL)

-

Ethanol (for washing)

-

Dimethylformamide (DMF) and water (for recrystallization)

Procedure:

-

Combine the 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol) and the corresponding enaminone (10 mmol) in a 50 mL round-bottom flask.

-

Add glacial acetic acid (25 mL) to the flask.

-

Heat the mixture at reflux for 3 hours.

-

After the reflux period, allow the solution to cool to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Rinse the solid with ethanol.

-

Dry the product.

-

Purify the crude product by crystallization using a dimethylformamide-water mixture to yield the pure pyrazolo[1,5-a]pyrimidine.

Methodology 4: Reaction with Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) can also serve as 1,3-bielectrophiles for the synthesis of 5,7-diarylpyrazolo[1,5-a]pyrimidines.[12] This reaction often requires an oxidative step to form the final aromatic product.

Mechanism and Key Considerations

The reaction likely proceeds through a Michael addition of the aminopyrazole to the enone system of the chalcone, followed by cyclization. The resulting dihydropyrazolo[1,5-a]pyrimidine intermediate is then oxidized to the final aromatic product. This oxidation can be achieved using an oxidizing agent such as potassium persulfate (K₂S₂O₈).[12]

Experimental Protocol: Multigram Scale Synthesis of 3-Carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from a multigram scale synthesis procedure.[12]

Materials:

-

Ethyl 5-amino-1H-pyrazole-3-carboxylate (7 mmol, 1.09 g)

-

Chalcone (1,3-diphenylprop-2-en-1-one) (7 mmol, 1.46 g)

-

NaF-Alumina catalyst (0.35 g)

-

Potassium persulfate (K₂S₂O₈) (7 mmol, 1.89 g)

-

Tubular reaction vessel (35 mL)

Procedure:

-

Combine ethyl 5-amino-1H-pyrazole-3-carboxylate (7 mmol), chalcone (7 mmol), NaF-Alumina catalyst (0.35 g), and potassium persulfate (1.89 g) in a 35 mL tubular reaction vessel.

-

The specific reaction conditions (e.g., solvent-free, heating) should be optimized based on the original literature.[12]

-

After the reaction is complete, the crude product is isolated.

-

Purification is typically achieved through column chromatography or recrystallization to yield the pure 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine.

Data Summary: Comparison of Methodologies

| Methodology | 1,3-Bielectrophile | Typical Conditions | Product Type | Advantages | References |

| 1 | 1,3-Diketones | Acetic acid, reflux | 5,7-Disubstituted | Robust, well-established | [6][7][9] |

| 2 | β-Ketoesters | Acetic acid, reflux or microwave | Pyrimidin-7-ones | High regioselectivity, fast with MW | [1][3][8] |

| 3 | Enaminones | Acetic acid or dioxane, reflux | Variably substituted | High versatility in substituents | [6][10][11] |

| 4 | Chalcones | Catalyst, oxidation step | 5,7-Diaryl | Access to diverse aryl substitutions | [12] |

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles via cyclocondensation with 1,3-bielectrophiles remains a cornerstone of heterocyclic chemistry. The choice of methodology allows for tailored synthesis of a vast array of derivatives with diverse substitution patterns. Modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction time and yield, contributing to more efficient and greener chemical processes.[3][13] As the demand for novel bioactive molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of this important heterocyclic scaffold will remain an active area of research.

References

-

Elkholy, A., Al-Qalaf, F., & Elnagdi, M.H. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES, 78(8), 2003. [Link]

-

Shaaban, O. G., & Ali, M. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. [Link]

-

Al-Omar, M. A., & Amr, A.-G. E. (2010). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 15(12), 9049-9059. [Link]

-

Ríos-Gutiérrez, M., & Marín-Luna, M. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4319. [Link]

-

Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 1-20. [Link]

-

Abdel-Maksoud, M. S. (2021). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Journal of Chemical Reviews, 3(4), 302-334. [Link]

-

Das, B., Boruah, H., & Deka, D. C. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/nonsymmetric Alkynes. Periodica Polytechnica Chemical Engineering, 68(3), 287-296. [Link]

-

Abbas, E. M. H., El-Sayed, N. N. E., & Ahmed, H. M. (2020). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. [Link]

-

Zhang, X., Song, Y., Gao, L., Guo, X., & Fan, X. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Research on Chemical Intermediates, 42(10), 7235-7246. [Link]

-

Abdel-Moneim, M. I., & Hanafy, F. I. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2139-2146. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 253-280. [Link]

-

Senga, K., Novinson, T., Wilson, H. R., & Robins, R. K. (1980). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 23(8), 943-945. [Link]

-

Khalafi-Nezhad, A., & Mohammadi, S. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(6), 62-72. [Link]

-

Pérez-Picaso, L., Tlahuext-Aca, A., & Herrera, F. G. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16327-16335. [Link]

-

Mukhtar, A. A., Hassan, A. S., Abdel-Monem, M. I., & Elgemeie, G. H. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104212. [Link]

-

Fodor, T., Kádár, D., Illyés, E., Szabó, I., Boros, S., Szánti-Pintér, E., ... & Orfi, L. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8415. [Link]

-

Li, Y., Zhang, D., Wang, Y., Sun, M., Zhang, L., & Liu, H. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1239-1243. [Link]

-

Ugwah, J. O., Terungwa, A. A., & O’Connor, K. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1864. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]

- 12. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]

- 13. pp.bme.hu [pp.bme.hu]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate

Ticket ID: PUR-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting purification, regioisomer separation, and stability for N-alkylated aminopyrazoles.

Executive Summary

Welcome to the Technical Support Center. You are likely synthesizing ethyl 2-(3-amino-1H-pyrazol-1-yl)pentanoate via the

This specific workflow presents three critical challenges:

-

Regioselectivity: The formation of the undesired

-isomer (ethyl 2-(5-amino-1H-pyrazol-1-yl)pentanoate). -

Chromatographic Behavior: The free primary amine (

) causes severe tailing on standard silica gel. -

Ester Stability: The ethyl ester moiety is susceptible to hydrolysis under basic workup conditions.

This guide provides field-proven protocols to isolate your target compound with

Module 1: The Regioisomer Crisis (Ticket #001)

User Issue: "I see two spots on TLC with very similar Rf values. NMR suggests a mixture of isomers.[1] How do I separate them?"

Root Cause Analysis

3-Aminopyrazole exists in tautomeric equilibrium. Alkylation with ethyl 2-bromopentanoate occurs at both nitrogen atoms, yielding two regioisomers:

-

Target (

-alkyl): this compound. -

Impurity (

-alkyl): Ethyl 2-(5-amino-1H-pyrazol-1-yl)pentanoate.

The

Diagram: Regioselectivity & Workflow

Caption: Workflow for handling regioisomeric mixtures during synthesis.

Troubleshooting Protocol

1. Optimization of Mobile Phase

Standard Hexane/EtOAc gradients often fail to separate these isomers due to the polar amine dragging the spots. Switch to a Dichloromethane (DCM) / Methanol system.

-

Recommended Gradient: 0%

5% MeOH in DCM. -

Critical Additive: You must add 0.5% to 1% concentrated Ammonium Hydroxide (

) or Triethylamine (

2. Identification (The "Fingerprint" Check)

Before pooling fractions, verify the isomer identity using

-

Target (

-alkyl): The pyrazole protons (H-4 and H-5) typically appear as doublets with -

Impurity (

-alkyl): Often shows slightly different coupling constants ( -

Definitive Proof: Run a 1D-NOE experiment. Irradiate the alkyl chain's

-proton.-

If you see enhancement of the pyrazole H-5 , it is the

-isomer (Target). -

If you see enhancement of the amine (

) , it is the

-

Module 2: Tailing & Yield Loss (Ticket #002)

User Issue: "My product streaks on the column, and I'm losing mass. The silica at the top of the column turns yellow."

Technical Explanation

The 3-amino group is basic (

Solution Matrix

| Method | Protocol | Pros | Cons |

| Amine Modifier | Add 1% | Cheap, effective for tailing. | |

| Ammonia Modifier | Add 1% | Excellent peak shape; volatile. | Immiscible with pure Hexane (requires DCM/MeOH). |

| Functionalized Silica | Use Amine-Functionalized (KP-NH) silica cartridges. | Best separation ; no additives needed; protects acid-sensitive esters. | Higher cost per cartridge. |

Recommendation: For this specific ester, use KP-NH silica if available. It prevents the basicity of the amine from interacting with the stationary phase and eliminates the need for basic additives that could risk ester hydrolysis.

Module 3: Stability & Storage (Ticket #003)

User Issue: "The oil became a solid gum after a week, and the NMR shows a new set of peaks."

Risk Factors

-

Ester Hydrolysis: The "pentanoate" ester is labile. If your workup involved strong bases (NaOH) or if the product was stored in wet solvents, it will hydrolyze to the carboxylic acid (zwitterionic form).

-

Oxidation: Primary aminopyrazoles are electron-rich and prone to air oxidation, turning dark brown/black over time.

Preservation Protocol

-

Workup: Use saturated

or -

Drying: Dry organic layers over

(Sodium Sulfate) rather than -

Storage: Store the purified compound under Argon/Nitrogen at

. If it is an oil, consider converting it to the HCl salt (using 1M HCl in ether) for long-term solid-state stability, provided the ester survives the acidification.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound?

A: generally, No. Aminopyrazoles with ester side chains have high boiling points and are thermally unstable. Kugelrohr distillation might work under high vacuum (

Q: Why is my yield low (<40%)?

A: Check the aqueous layer of your extraction. Aminopyrazoles can be water-soluble, especially if the pH is low (protonated amine). Ensure the aqueous layer pH is adjusted to

Q: Can I use crystallization instead of chromatography?

A: Yes, if the impurity profile allows. Try dissolving the crude oil in a minimum amount of hot Ethyl Acetate and adding Hexane dropwise until cloudy. Cool slowly to

References

-

Regioselectivity in Pyrazole Alkylation

-

Mechanism & Selectivity: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[2] The Journal of Organic Chemistry, 2022.

-

-

Chromatographic Techniques for Amines

-

Amine-Functionalized Silica: "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage Technical Notes.

-

-

General Synthesis of Aminopyrazoles

-

Isomer Characterization

Sources

- 1. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

solubility optimization for pyrazole compounds in organic solvents

Technical Support Center: Pyrazole Solubility Optimization Authorized Guide for Research & Process Chemistry

Welcome to the Pyrazole Chemistry Support Hub

Ticket Scope: Solubility optimization, solvent selection, and thermodynamic troubleshooting for 1H-pyrazole and N-substituted derivatives. User Level: Advanced (Medicinal Chemists, Process Engineers).

Module 1: The Core Problem (Diagnostics)

Q: Why do my pyrazole compounds exhibit unexpectedly high melting points and poor solubility in common organic solvents?

A: The "Lattice Energy Trap." Unsubstituted pyrazoles (containing a free N-H) possess a dual nature: they act as both hydrogen bond donors (N1-H) and acceptors (N2). In the solid state, this leads to the formation of extensive intermolecular hydrogen bond networks (dimers or catemers), significantly increasing the crystal lattice energy.

-

Thermodynamic Consequence: To dissolve the compound, the solvent must overcome this high lattice enthalpy (

). If the solvation enthalpy ( -

Structural Indicator: Compare your 1H-pyrazole to its N-methylated analog. If the N-methyl version melts 50°C+ lower and dissolves easily, your issue is lattice energy, not just lipophilicity.

Q: How does N-substitution affect my solvent choice?

A: It inverts the solubility profile.

-

1H-Pyrazoles (N-H): Require polar solvents with high hydrogen bond accepting capability (e.g., DMSO, DMF, Methanol) to disrupt the N-H...N intermolecular bonds.

-

1-Substituted Pyrazoles (N-R): The H-bond donor is removed. These compounds behave more like standard lipophilic aromatics. They become significantly more soluble in aprotic solvents (DCM, Ethyl Acetate, Toluene) but less soluble in aqueous mixtures due to increased LogP (lipophilicity).

Module 2: Solvent Selection Strategy (Hansen Parameters)

Technical Directive: Do not rely solely on "Like Dissolves Like." Use Hansen Solubility Parameters (HSP) for precise matching.

Pyrazoles have a unique HSP signature characterized by high polarity (

Table 1: Solvent Recommendations based on Pyrazole Sub-Type

| Solvent Class | Representative Solvents | HSP Match | Best For... |

| Dipolar Aprotic | DMSO, DMF, NMP | High | Universal Solvents. Best for high-melting 1H-pyrazoles. Excellent for disrupting dimers. |

| Polar Protic | Methanol, Ethanol, iPrOH | High | Crystallization. Good solubility at high temps; poor at low temps (ideal for recrystallization). |

| Esters/Ketones | Ethyl Acetate, Acetone | Mod. | Extraction/Workup. Best for N-substituted pyrazoles (e.g., Celecoxib). |

| Chlorinated | DCM, Chloroform | High | Chromatography. Good for N-substituted forms; often poor for high-melting 1H-pyrazoles. |

| Hydrocarbons | Toluene, Hexane | Low | Anti-Solvents. Use to force precipitation of pyrazoles from polar solutions. |

Critical Insight: For Celecoxib (a classic pyrazole drug), solubility follows the order: Ethyl Acetate > Acetonitrile > Methanol > Isopropanol > Toluene .[1][2] This confirms that matching the dipole/H-bonding parameters (Ethyl Acetate) is superior to using protic solvents (Methanol) for complex pyrazoles [1].

Module 3: Optimization Workflow & Visualizations

Workflow 1: The Solubility Decision Tree

Figure 1: Decision matrix for selecting initial solvents and optimization strategies based on pyrazole substitution patterns.

Module 4: Advanced Troubleshooting Protocols

Protocol A: Cosolvent Optimization (The Jouyban-Acree Approach)

When a single solvent fails, binary mixtures often exhibit a "solvency maximum" where solubility is higher than in either pure solvent.

Target: Optimization of Celecoxib-like derivatives. Recommended System: Ethanol + Water or Ethanol + Ethyl Acetate.[1]

-

Prepare Stock: Weigh excess pyrazole compound into 5 vials.

-

Solvent Blends: Prepare binary mixtures of Ethanol:Water at ratios (0:1, 0.25:0.75, 0.5:0.5, 0.75:0.25, 1:0).

-

Equilibration: Shake at 25°C for 24-48 hours (See Protocol B).

-

Analysis: Filter and analyze supernatant via HPLC/UV.

-

Modeling: Fit data to the Jouyban-Acree Model [2]:

(Where-

Why? This model mathematically predicts the peak solubility ratio, saving you from testing every possible combination.

-

Protocol B: Accurate Solubility Measurement (Shake-Flask Method)

The Gold Standard for generating thermodynamic data.

Materials:

-

Thermostated shaker bath (control

0.1°C). -

0.45

m PTFE syringe filters (Nylon for aqueous). -

HPLC/UV-Vis spectrophotometer.

Step-by-Step:

-

Saturation: Add compound to the solvent until a visible solid sediment remains (supersaturation).

-

Agitation: Shake at target temperature (e.g., 298.15 K) for 72 hours .

-

Note: Pyrazoles can form metastable polymorphs. 72 hours ensures conversion to the stable thermodynamic form.

-

-

Sedimentation: Stop shaking and allow solids to settle for 2 hours at the same temperature.

-

Sampling: Withdraw supernatant using a pre-warmed syringe (to prevent precipitation in the needle).

-

Filtration: Filter immediately into a tared vial.

-

Quantification: Dilute with mobile phase and quantify against a standard curve.

Module 5: Salt Formation (The "Nuclear Option")

Q: Can I just make a salt to improve solubility? A: Only if you use a strong enough acid.

Pyrazoles are extremely weak bases (pKa of conjugate acid

-

Weak Acids (Acetic, Citric): Will NOT form stable salts. They will dissociate in solution, precipitating the free base.

-

Strong Acids (HCl, H₂SO₄, Methanesulfonic acid): Required to protonate the pyridine-like nitrogen (N2).

-

Risk: Pyrazolium salts are often highly hygroscopic. Ensure humidity control during isolation.

References

-

Thermodynamic solubility of celecoxib in organic solvents. Source: Royal Society of Chemistry (CrystEngComm). Data: Solubility order establishes Ethyl Acetate > Acetonitrile > Alcohols for pyrazole-sulfonamides. URL:[Link]

-

In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Source: Journal of Pharmacy & Pharmaceutical Sciences. Data: Validates the log-linear model for cosolvent optimization in nitrogenous heterocycles. URL:[Link]

-

Hansen Solubility Parameters: A User's Handbook.

=20.2, -

Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Source: Journal of Chemical Thermodynamics (via ResearchGate). Data: Demonstrates the Apelblat model utility for alkyl-pyrazoles. URL:[Link]

Sources

managing side-products in Knorr pyrazole synthesis

Technical Support Center: Knorr Pyrazole Synthesis Optimization Subject: Advanced Control of Side-Products & Regioisomers Ticket ID: KPS-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the technical support hub. If you are here, your Knorr synthesis likely yielded a "crude oil" containing a mixture of regioisomers, uncyclized hydrazones, or oligomeric azines rather than the pristine white solid promised by the literature.

The Knorr reaction (1,3-dicarbonyl + hydrazine) is deceptively simple. In reality, it is a competition between kinetic and thermodynamic pathways. Success requires managing three critical variables: Nucleophilicity differentials (on the hydrazine), Electrophilicity differentials (on the dicarbonyl), and Proton transfer rates (solvent/catalyst).

This guide prioritizes the elimination of side-products through front-end reaction engineering rather than back-end purification.

Diagnostic Workflow: Identify Your Impurity

Before optimizing, confirm the identity of your side-product. Use this decision tree to categorize your issue.

Figure 1: Diagnostic logic for categorizing Knorr synthesis failures based on LCMS/NMR data.

Troubleshooting Module: Regioselectivity (The Major Issue)

The Problem: When reacting a substituted hydrazine (

Mechanistic Divergence

Figure 2: Mechanistic bifurcation in Knorr synthesis. Path selection is governed by solvent and pH.[3]

Solution Strategy: The "Solvent Switch"

Recent literature and internal validations confirm that fluorinated alcohols are the most powerful tool for flipping regioselectivity. They act as hydrogen-bond donors, activating specific carbonyls and stabilizing intermediates [6][7].

| Variable | Condition | Favored Outcome | Mechanism |

| Solvent | Ethanol (Protic) | Mixed / 1,5-isomer | General solvation; minimal activation. |

| Solvent | HFIP or TFE (Fluorinated) | 1,3-isomer (High Selectivity) | Strong H-bonding activates the carbonyl, favoring attack by the more nucleophilic terminal |

| pH | Acidic (HCl/AcOH) | 1,5-isomer | Protonation of the most basic hydrazine nitrogen (terminal) deactivates it, forcing attack by the internal nitrogen. |

| pH | Basic | 1,3-isomer | Both nitrogens are free; the less sterically hindered terminal |

Expert Insight: If you are using methylhydrazine and need the 1-methyl-3-substituted isomer, switch your solvent from Ethanol to 2,2,2-Trifluoroethanol (TFE) . This often boosts the ratio from 2:1 to >20:1 without changing reagents [6].

Troubleshooting Module: Stalled Intermediates

The Problem: LCMS shows a peak at

Corrective Actions:

-

Increase Acidity: The dehydration step is acid-catalyzed. If running neutral, add 5–10% Acetic Acid or TFA.

-

Dean-Stark Trap: If the reaction is reversible, water must be physically removed (use Toluene at reflux).

-

Microwave Irradiation: For sterically hindered diketones (e.g., t-butyl groups), microwave heating at 120°C for 10-20 mins overcomes the activation energy barrier more effectively than reflux [5].

Troubleshooting Module: Azines & Oligomers

The Problem: Formation of sticky, insoluble solids or multiple peaks with mass

Protocol Fix: Always add the dicarbonyl dropwise to the hydrazine solution , ensuring the hydrazine is always in local excess during the addition phase.

Validated Experimental Protocols

Protocol A: Standard Regio-Controlled Synthesis (Fluorinated Solvent Method)

Best for: Maximizing 1,3-selectivity with substituted hydrazines.

-

Preparation: In a round-bottom flask, dissolve substituted hydrazine (1.1 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration).

-

Addition: Cool to 0°C. Add the unsymmetrical 1,3-dicarbonyl (1.0 equiv) dropwise over 10 minutes.

-

Why? Low temp favors the kinetic product (attack by the most nucleophilic nitrogen).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Check LCMS. If intermediate hydrazone persists, heat to 60°C.

-

-

Workup: Evaporate TFE (recoverable/recyclable). The residue is often the pure regioisomer.

-

Purification: If necessary, flash chromatography (Hexane/EtOAc).

Protocol B: The "Force" Method (Microwave)

Best for: Sterically hindered substrates or stalled intermediates.

-

Preparation: Combine 1,3-dicarbonyl (1.0 mmol) and hydrazine salt (1.2 mmol) in a microwave vial.

-

Solvent: Add Ethanol (3 mL) and Acetic Acid (0.5 mL) .

-

Irradiation: Heat at 120°C for 15 minutes (high absorption setting).

-

Workup: Pour into ice water. The pyrazole often precipitates as a solid.[3] Filter and wash with water to remove acid.

FAQ: Separation of Isomers

Q: My reaction failed to be selective. How do I separate the 1,3 and 1,5 isomers?

A: These isomers often have very similar

-